N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H12N2O3S It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the pyridine derivative to form the final sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide
- N-(4-cyclopropoxypyridin-3-YL)methanesulfonamide
- N-Cyclopropyl-n-(piperidin-4-yl)methanesulfonamide
Uniqueness
N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11-9-6-8(4-5-10-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,10,11) |
InChI Key |
AHPCFEOOUAEENL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)OC2CC2 |
Origin of Product |
United States |
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